Deacetylmuldamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

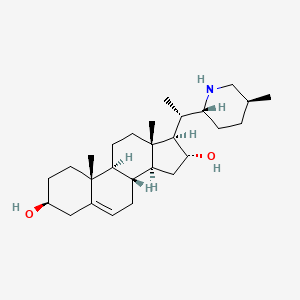

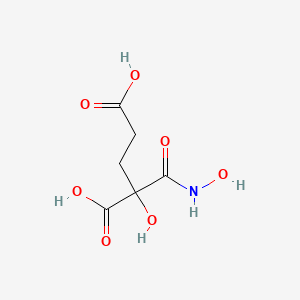

Deacetylmuldamine is a natural product found in Solanum pseudocapsicum with data available.

Scientific Research Applications

Biomedical Applications

Deacetylmuldamine, as a derivative of chitin and chitosan, exhibits significant potential in biomedical applications. Chitin and chitosan are derived from shellfish sources and are based on the N-acetyl-glucosamine monomer. Deacetylated chitosan, in particular, has been extensively studied for its utility as a wound dressing material, in drug delivery systems, and as a tissue engineering material. The versatility and biocompatibility of these materials have led to a wide range of applications in biomedical science, such as artificial kidneys, skin, bone, cartilage, liver, nerve, and tendon repair, as well as in wound-healing and burn treatment. These applications are driven by the unique properties of these biopolymers, including their biodegradability and compatibility with human tissues (Khor & Lim, 2003); (Islam, Bhuiyan, & Islam, 2017).

Antifungal Activity

Research has also shown that chitosan, with varying levels of deacetylation, demonstrates significant antifungal activity. This property is particularly important for combating post-harvest pathogens in agriculture. The mechanism of action involves inhibiting fungal growth, inducing cellular leakage of amino acids and proteins, and causing morphological changes in the fungal cells. These effects are amplified with higher levels of deacetylation in chitosan, indicating the potential importance of deacetylmuldamine in this context (Ghaouth, Arul, Asselin, & Benhamou, 1992).

Neurodegenerative Disease Treatment

Histone deacetylase (HDAC) inhibitors, closely related to deacetylmuldamine, have been identified as potential drugs for treating neurodegenerative disorders. These include Huntington's, Parkinson's, and Kennedy disease, amyotrophic lateral sclerosis, Rubinstein-Taybi syndrome, and stroke. HDAC inhibitors are considered for their neuroprotective mechanisms, such as transcriptional activation of disease-modifying genes and correction of histone acetylation homeostasis imbalances (Hahnen et al., 2008).

Inflammatory and Immune Disorders

Studies on HDAC inhibitors also reveal their potential in treating a spectrum of diseases not related to cancer, including various inflammatory and autoimmune diseases. These inhibitors show properties like reduction in cytokine production and inhibition of cytokine postreceptor signaling at lower concentrations, which are crucial for treating chronic diseases (Dinarello, Fossati, & Mascagni, 2011).

Cardiovascular Applications

The therapeutic potential of HDAC inhibitors extends to cardiovascular disorders as well. In heart failure models, these inhibitors have shown efficacy, suggesting roles in regulating gene expression and cellular signaling in the heart. This highlights the potential of deacetylmuldamine and related compounds in cardiac therapeutics (McKinsey, 2012).

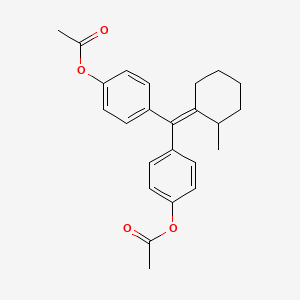

properties

Product Name |

Deacetylmuldamine |

|---|---|

Molecular Formula |

C27H45NO2 |

Molecular Weight |

415.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |

InChI Key |

IRRHFODGOMSPEE-FIRKVUNCSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Canonical SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

synonyms |

22,26-epiminocholest-5-ene-3,16-diol capsimine |

Origin of Product |

United States |

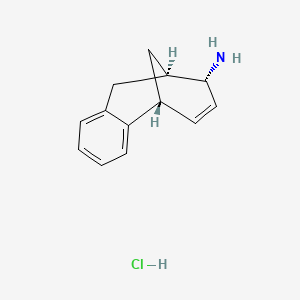

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

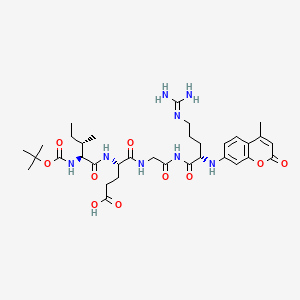

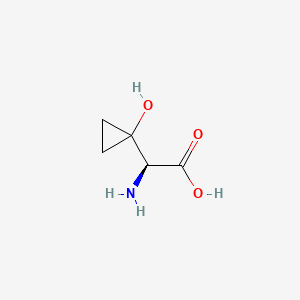

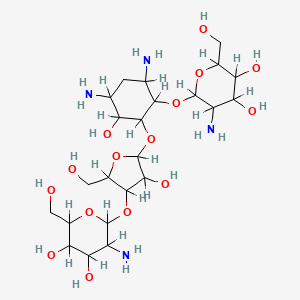

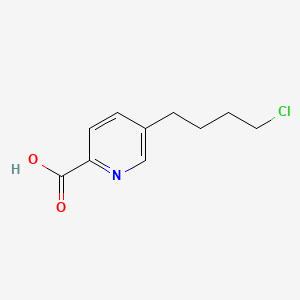

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)